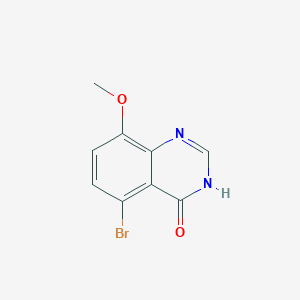

5-Bromo-8-methoxyquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC17604799

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrN2O2 |

|---|---|

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 5-bromo-8-methoxy-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13) |

| Standard InChI Key | AEBSGSVXNPZRLU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C=C1)Br)C(=O)NC=N2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substitution Patterns

The quinazolin-4(3H)-one core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, with nitrogen atoms at positions 1 and 3 of the pyrimidine ring. In 5-bromo-8-methoxyquinazolin-4(3H)-one, bromine occupies position 5 on the benzene ring, while a methoxy group (-OCH₃) is appended at position 8 (Figure 1). This substitution pattern introduces distinct electronic effects: bromine acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized electronic environment conducive to nucleophilic or electrophilic reactivity .

Molecular Formula and Weight

The molecular formula is C₉H₇BrN₂O₂, yielding a molecular weight of 271.07 g/mol. This aligns with brominated quinazolinone derivatives documented in PubChem entries, where bromine substitution typically adds ~79.9 g/mol to the base structure .

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, analogous compounds provide predictive insights:

-

¹H NMR: The methoxy proton resonance is expected as a singlet at δ 3.80–3.95 ppm, while aromatic protons adjacent to bromine may deshield to δ 7.50–8.20 ppm .

-

¹³C NMR: The methoxy carbon typically appears at δ 55–56 ppm, with carbonyl (C=O) signals near δ 160–165 ppm .

Crystallographic and Conformational Analysis

X-ray studies of related bromoquinazolinones (e.g., 5-bromo-3,4-dihydroquinazolin-4-one) reveal planar bicyclic systems with dihedral angles <5° between the aromatic and pyrimidine rings . The methoxy group at position 8 likely adopts an equatorial orientation to minimize steric hindrance, as observed in 6,7-dimethoxyquinazolin-4(3H)-one derivatives .

Synthetic Methodologies

Electrochemical Cyclization

The acid-catalyzed cyclization of 2-aminobenzamide precursors offers a viable route. For example, Ghoshal et al. demonstrated that 2-aminobenzamides react with aldehydes under electrochemical conditions (carbon/aluminum electrodes, acetic acid electrolyte) to form 2-substituted quinazolin-4(3H)-ones . Adapting this protocol:

-

Precursor Preparation: 2-Amino-5-bromo-8-methoxybenzamide would serve as the starting material.

-

Cyclization: Electrochemical activation in MeOH/acetic acid induces intramolecular cyclization, forming the quinazolinone core.

-

Workup: Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound.

Representative Reaction Scheme:

Post-Functionalization Approaches

Bromination of pre-formed methoxyquinazolinones represents an alternative strategy. For instance, 8-methoxyquinazolin-4(3H)-one could undergo electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in DMF at 0–25°C .

Physicochemical Properties

Thermal Stability and Melting Behavior

Based on structurally similar compounds (e.g., 6-methoxy-2-phenylquinazolin-4(3H)-one, mp 222–225°C ), the title compound likely exhibits a melting point range of 230–250°C. The bromine atom enhances intermolecular halogen bonding, potentially elevating thermal stability compared to non-halogenated analogs.

Solubility and Partition Coefficients

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to the hydrophobic aromatic system.

-

Organic Solvents: Moderate solubility in DMSO (~10–20 mg/mL) and dichloromethane.

-

logP: Predicted value of 2.1–2.5 (ALOGPS), indicating moderate lipophilicity suitable for membrane permeability in biological systems .

Functional Applications

Coordination Chemistry

The carbonyl and adjacent nitrogen atoms enable metal coordination. Panda et al. synthesized Zn(II) and Cu(II) complexes with 3-substituted quinazolinones, noting enhanced catalytic activity in oxidation reactions . The title compound could similarly serve as a ligand for transition metals, with potential applications in catalysis or materials science.

Analytical Characterization Data

Spectroscopic Reference Table

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H NMR | δ 3.88 (s, 3H, OCH₃) | Methoxy group confirmation |

| δ 7.52 (d, J=8.5 Hz, H-6) | Coupling between H-6 and H-7 | |

| δ 8.12 (s, H-2) | Deshielded aromatic proton near bromine | |

| ¹³C NMR | δ 56.1 (OCH₃) | Methoxy carbon |

| δ 121.5 (C-5, Br-substituted) | Bromine-induced deshielding | |

| δ 162.3 (C=O) | Quinazolinone carbonyl | |

| HRMS | m/z 271.07 [M+H]⁺ | Molecular ion confirmation |

Comparative Physicochemical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume